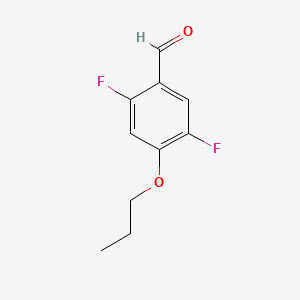

2,5-Difluoro-4-propoxybenzaldehyde

Description

Significance of Fluorine Substitution in Aromatic Systems for Chemical Research

One of the key consequences of fluorine substitution is the enhanced stability of the carbon-fluorine (C-F) bond compared to a carbon-hydrogen (C-H) bond. This increased bond strength often leads to greater metabolic stability in medicinal chemistry applications, as the C-F bond is more resistant to metabolic cleavage. nih.gov Furthermore, the substitution of hydrogen with fluorine can block sites of metabolic attack. nih.gov

From a physical chemistry perspective, fluorination can lead to increased lipophilicity, which can, in turn, enhance the bioavailability of drug candidates by improving their ability to permeate biological membranes. nih.gov In materials science, the unique electronic properties of fluorinated aromatics are harnessed to create materials with specific characteristics, such as liquid crystals with desired dielectric anisotropy. The inclusion of fluorine can also confer high thermal stability and chemical resistance to polymers. nih.gov

The effects of fluorine substitution are highly dependent on the number and position of the fluorine atoms on the aromatic ring. For instance, a fluorine atom positioned ortho to a reaction site can have a different activating or deactivating influence compared to one in the para or meta position in nucleophilic aromatic substitution reactions. chemicalregister.com

The Aldehyde Functional Group as a Strategic Synthon in Organic Synthesis

The aldehyde functional group is a cornerstone of organic synthesis, serving as a versatile and strategic synthon. A synthon is defined as an idealized fragment, usually an ion, that results from the disconnection of a target molecule in retrosynthetic analysis. nih.gov The aldehyde group, with its electrophilic carbonyl carbon, is a precursor to a wide array of other functional groups and molecular architectures.

Aldehydes are readily converted into alcohols through reduction, carboxylic acids via oxidation, and amines through reductive amination. They are also key participants in numerous carbon-carbon bond-forming reactions. For example, in the Wittig reaction, an aldehyde reacts with a phosphorus ylide to form an alkene, a fundamental transformation in the synthesis of complex organic molecules. acs.org

Furthermore, aldehydes undergo condensation reactions with various nucleophiles. A notable example is the formation of imines (Schiff bases) through reaction with primary amines, a common step in the synthesis of pharmaceuticals and other functional materials. acs.org The Gattermann-Koch reaction is a classic method for the formylation of aromatic rings, directly introducing an aldehyde group onto an aromatic substrate. ambeed.com The versatility of the aldehyde group makes it an invaluable tool for chemists to construct complex molecular frameworks from simpler starting materials. nih.govacs.org

Contextualizing 2,5-Difluoro-4-propoxybenzaldehyde within Contemporary Chemical Research

This compound is a specialized aromatic aldehyde that combines the features of both fluorine substitution and the aldehyde functional group. Its structure suggests its primary role as a building block or intermediate in the synthesis of more complex molecules, particularly in the realm of materials science and medicinal chemistry.

While specific research detailing the direct application of this compound is not extensively published in mainstream journals, its commercial availability and structure point towards its use in the synthesis of liquid crystals. chiralen.comchemicalregister.com Fluorinated organic compounds are crucial in the development of liquid crystal displays (LCDs) due to their ability to modulate properties such as dielectric anisotropy, viscosity, and thermal stability. nih.govnih.gov The difluoro substitution pattern, combined with the propoxy tail and the reactive aldehyde handle, makes this compound a candidate for the synthesis of new liquid crystalline materials.

The synthesis of this compound likely involves the propylation of 2,5-difluoro-4-hydroxybenzaldehyde (B1591943), a plausible precursor, via a Williamson ether synthesis. ambeed.comchemicalbook.com The aldehyde group can then be used to extend the molecular structure, for example, by forming a Schiff base with an appropriate aniline (B41778) derivative to create a liquid crystal molecule. nih.gov

Below is a table summarizing the key properties of this compound.

| Property | Value |

| CAS Number | 883540-62-3 |

| Molecular Formula | C₁₀H₁₀F₂O₂ |

| Molecular Weight | 200.18 g/mol |

| Physical State | Not specified (likely solid or liquid) |

| Purity | Typically offered at ≥98% |

| Storage | Recommended at 2-8°C |

Overview of Research Trajectories for Complex Fluorinated Aromatic Aldehydes

The research trajectories for complex fluorinated aromatic aldehydes are diverse and expanding, driven by the continuous demand for novel molecules with tailored properties in various high-tech applications.

One major research direction is the development of advanced liquid crystal materials. Scientists are designing and synthesizing new fluorinated benzaldehydes to fine-tune the properties of liquid crystal mixtures for next-generation displays, such as those requiring low power consumption, fast switching times, and high image quality. google.com The strategic placement of fluorine atoms and the variation of alkoxy chain lengths are key areas of investigation. nih.govnih.gov

In medicinal chemistry, there is a growing interest in novel fluorinated motifs beyond the traditional single fluorine or trifluoromethyl substitutions. chemrxiv.org Complex fluorinated aldehydes serve as intermediates for the synthesis of new drug candidates with improved pharmacological profiles, including enhanced metabolic stability and bioavailability. nih.govchemrxiv.org

Another emerging area is the use of fluorinated aromatic aldehydes in the synthesis of functional polymers and covalent organic frameworks (COFs). nih.gov The unique electronic and physical properties imparted by fluorine can lead to materials with enhanced thermal and chemical stability, as well as specific optical or electronic functionalities.

The development of new synthetic methodologies to access these complex building blocks is also an active area of research. This includes more efficient and selective fluorination techniques and novel methods for the introduction of the aldehyde group onto highly functionalized aromatic rings.

Structure

3D Structure

Properties

Molecular Formula |

C10H10F2O2 |

|---|---|

Molecular Weight |

200.18 g/mol |

IUPAC Name |

2,5-difluoro-4-propoxybenzaldehyde |

InChI |

InChI=1S/C10H10F2O2/c1-2-3-14-10-5-8(11)7(6-13)4-9(10)12/h4-6H,2-3H2,1H3 |

InChI Key |

VBFFKZDATXULIV-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC1=C(C=C(C(=C1)F)C=O)F |

Origin of Product |

United States |

Chemical Reactivity and Transformation Studies of 2,5 Difluoro 4 Propoxybenzaldehyde

Reactions Involving the Aldehyde Moiety

The aldehyde group is a focal point of reactivity in 2,5-Difluoro-4-propoxybenzaldehyde, readily undergoing transformations typical of aromatic aldehydes.

Nucleophilic Addition Reactions (e.g., Cyanohydrin Formation, Imine Formation, Acetalization)

The electrophilic carbon atom of the carbonyl group in this compound is susceptible to attack by various nucleophiles.

Cyanohydrin Formation : The addition of hydrogen cyanide (HCN) across the carbonyl double bond is a classic reaction of aldehydes. libretexts.org In a typical procedure, the reaction is facilitated by a basic catalyst, such as sodium or potassium cyanide, which generates the cyanide ion (CN⁻), a potent nucleophile. libretexts.orgyoutube.com This ion attacks the carbonyl carbon, leading to a tetrahedral intermediate that is subsequently protonated by a weak acid like HCN to yield the cyanohydrin. youtube.com For this compound, this reaction would produce 2-(2,5-difluoro-4-propoxyphenyl)-2-hydroxyacetonitrile. The presence of electron-withdrawing fluorine atoms on the ring can enhance the electrophilicity of the carbonyl carbon, potentially favoring this reaction. libretexts.org

Imine Formation : Primary amines react with aldehydes to form imines, also known as Schiff bases. This reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. youtube.com The reaction is often reversible and catalyzed by either acid or base. The formation of an imine from this compound with a generic primary amine (R-NH₂) would result in the formation of the corresponding N-(2,5-difluoro-4-propoxybenzylidene)amine.

Acetalization : In the presence of an alcohol and an acid catalyst, this compound can be converted to an acetal (B89532). This reaction proceeds via the initial formation of a hemiacetal, which then reacts with a second molecule of the alcohol to form the stable acetal and a molecule of water. This reaction is a common method for protecting the aldehyde functional group during other chemical transformations.

| Reaction | Nucleophile | Product | General Conditions |

| Cyanohydrin Formation | KCN/HCN | 2-(2,5-difluoro-4-propoxyphenyl)-2-hydroxyacetonitrile | Basic catalysis libretexts.org |

| Imine Formation | R-NH₂ | N-(2,5-difluoro-4-propoxybenzylidene)amine | Acid or base catalysis |

| Acetalization | 2 R-OH | 1,1-dialkoxy-2,5-difluoro-4-propoxybenzene | Acid catalysis, removal of water |

Condensation Reactions with Nitrogen, Oxygen, and Sulfur Nucleophiles (e.g., Schiff Bases, Oximes, Hydrazones, Thiosemicarbazones)

Condensation reactions of this compound with various nucleophiles provide a pathway to a diverse range of derivatives. These reactions typically involve the formation of a C=N bond.

Schiff Bases : As mentioned, the reaction with primary amines yields Schiff bases. These compounds are of interest in various fields, including coordination chemistry and materials science. The synthesis is generally straightforward, often involving refluxing the aldehyde and amine in a suitable solvent like ethanol (B145695). conicet.gov.arjocpr.com

Oximes : The reaction of this compound with hydroxylamine (B1172632) (NH₂OH) leads to the formation of an oxime. nih.gov This reaction is typically carried out by reacting the aldehyde with hydroxylamine hydrochloride in the presence of a base to liberate the free hydroxylamine. orientjchem.orgchemicalbook.com The resulting this compound oxime has potential applications as an intermediate in organic synthesis. orientjchem.org

Hydrazones : Hydrazine (B178648) and its derivatives, such as phenylhydrazine, react with this compound to form hydrazones. sigmaaldrich.comaobchem.com These crystalline derivatives have historically been used for the identification and characterization of aldehydes and ketones.

Thiosemicarbazones : Thiosemicarbazide reacts with this compound to form the corresponding thiosemicarbazone. nih.govmdpi.com Research on similar structures, such as those derived from 2-fluoro-4-hydroxybenzaldehyde (B1296990), has shown that these compounds can be synthesized in good yields. mdpi.comresearchgate.net These derivatives are known to act as ligands for metal ions and have been investigated for their biological activities. nih.govjapsonline.com

| Nucleophile | Product Type | Example Product Name | General Conditions |

| Primary Amine (R-NH₂) | Schiff Base | N-(2,5-difluoro-4-propoxybenzylidene)amine | Reflux in ethanol conicet.gov.ar |

| Hydroxylamine (NH₂OH) | Oxime | This compound oxime | Reaction with NH₂OH·HCl and a base orientjchem.org |

| Hydrazine (N₂H₄) | Hydrazone | This compound hydrazone | Condensation reaction sigmaaldrich.com |

| Thiosemicarbazide | Thiosemicarbazone | This compound thiosemicarbazone | Reflux in ethanol with catalytic acid japsonline.com |

Reduction Pathways (e.g., to Alcohols, Hydrocarbons)

The aldehyde group of this compound can be readily reduced to either a primary alcohol or a methyl group.

Reduction to Alcohol : The most common method for reducing an aldehyde to a primary alcohol is through the use of hydride reducing agents. Sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent or lithium aluminum hydride (LiAlH₄) in an ethereal solvent are highly effective for this transformation. youtube.com These reagents would convert this compound to (2,5-difluoro-4-propoxyphenyl)methanol.

Reduction to Hydrocarbon : The complete reduction of the aldehyde group to a methyl group (a deoxygenation reaction) can be achieved through several methods. The Clemmensen reduction (using zinc amalgam and concentrated hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine and a strong base at high temperatures) are the classical methods for this transformation. These would yield 1,4-difluoro-2-methyl-5-propoxybenzene.

| Reaction | Reagent(s) | Product |

| Reduction to Alcohol | NaBH₄ or LiAlH₄ | (2,5-difluoro-4-propoxyphenyl)methanol |

| Reduction to Hydrocarbon | Zn(Hg), HCl (Clemmensen) or N₂H₄, KOH (Wolff-Kishner) | 1,4-difluoro-2-methyl-5-propoxybenzene |

Oxidation Reactions (e.g., to Carboxylic Acids, Baeyer-Villiger Oxidation)

The aldehyde group can be oxidized to a carboxylic acid or, in the case of the Baeyer-Villiger oxidation, to a formate (B1220265) ester.

Oxidation to Carboxylic Acid : Strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid can oxidize this compound to 2,5-difluoro-4-propoxybenzoic acid. Milder, more selective reagents like silver oxide (Tollens' reagent) can also be employed.

Baeyer-Villiger Oxidation : This reaction involves the oxidation of an aldehyde with a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), to form a formate ester. wikipedia.orgsigmaaldrich.comorganic-chemistry.org In this reaction, the aryl group migrates, leading to the formation of 2,5-difluoro-4-propoxyphenyl formate. wur.nl This ester can then be hydrolyzed to the corresponding phenol (B47542), 2,5-difluoro-4-propoxyphenol. The regioselectivity of the Baeyer-Villiger oxidation is influenced by the migratory aptitude of the substituents on the carbonyl group. organic-chemistry.org Enzymatic Baeyer-Villiger oxidations have also been reported for fluorinated benzaldehydes, often showing high selectivity. wur.nl

| Reaction | Reagent(s) | Product | Notes |

| Oxidation to Carboxylic Acid | KMnO₄ or Tollens' Reagent | 2,5-Difluoro-4-propoxybenzoic acid | Standard aldehyde oxidation. |

| Baeyer-Villiger Oxidation | m-CPBA or other peroxyacids | 2,5-Difluoro-4-propoxyphenyl formate | Forms a formate ester, which can be hydrolyzed to a phenol. wikipedia.orgwur.nl |

Reactions on the Fluorinated Aromatic Ring System

The presence of two fluorine atoms significantly influences the reactivity of the aromatic ring, making it susceptible to nucleophilic attack.

Nucleophilic Aromatic Substitution (SNAr) with Various Nucleophiles

The electron-withdrawing effects of the two fluorine atoms and the aldehyde group activate the aromatic ring of this compound towards nucleophilic aromatic substitution (SNAr). nih.gov In this reaction, a nucleophile attacks the electron-deficient ring, leading to the displacement of one of the fluoride (B91410) ions, which are good leaving groups in this context. masterorganicchemistry.com

The position of substitution is directed by the activating groups. The aldehyde group strongly activates the ortho and para positions. Therefore, substitution is most likely to occur at the C-5 position, which is ortho to the aldehyde and para to the other fluorine atom.

A wide range of nucleophiles can participate in SNAr reactions, including alkoxides, phenoxides, amines, and thiols. nih.gov For example, reaction with a nucleophile such as an alkoxide (RO⁻) would be expected to yield a 2-fluoro-5-alkoxy-4-propoxybenzaldehyde. The reaction conditions typically involve a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), and often require elevated temperatures. researchgate.net

| Nucleophile | Expected Major Product | General Conditions |

| Alkoxide (e.g., NaOCH₃) | 2-Fluoro-5-methoxy-4-propoxybenzaldehyde | Polar aprotic solvent (e.g., DMF), heat |

| Amine (e.g., R₂NH) | 5-(Dialkylamino)-2-fluoro-4-propoxybenzaldehyde | Polar aprotic solvent, heat |

| Thiolate (e.g., NaSR) | 2-Fluoro-5-(alkylthio)-4-propoxybenzaldehyde | Polar aprotic solvent, heat |

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira) on Halogenated Positions (If Further Functionalized)

While this compound in its base form does not possess a suitable leaving group for traditional cross-coupling reactions (other than the fluorine atoms, which are generally unreactive under standard conditions), its derivatives present theoretical opportunities for such transformations. If the molecule were to be further functionalized, for instance by introducing a bromine or iodine atom onto the aromatic ring, it would become a viable substrate for a range of palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura coupling, a versatile method for forming carbon-carbon bonds, involves the reaction of an organohalide with an organoboron compound. researchgate.net For a hypothetical bromo-derivative of this compound, the reaction would likely proceed under mild conditions, demonstrating high tolerance for the existing functional groups, including the aldehyde, fluoro, and propoxy moieties. researchgate.net The robust and often environmentally benign nature of boronic acids makes the Suzuki reaction a favored method. researchgate.net

Radical Reactions and Their Selectivity

The study of radical reactions involving this compound is an area where specific experimental data is limited. However, the reactivity of the molecule in the presence of radical species can be predicted based on the electronic properties of the substituted aromatic ring. The aldehyde group (-CHO) is a deactivating, meta-directing group for electrophilic substitution, which also influences the stability of radical intermediates. The fluorine and propoxy substituents further modulate the electron density of the ring. Radical abstraction of the aldehydic hydrogen is a possible transformation, leading to an aroyl radical, which could then engage in subsequent reactions. The selectivity of any radical addition to the aromatic ring itself would be complex, governed by the interplay of the directing effects of all three substituents and the nature of the specific radical species involved.

Influence of Fluorine and Propoxy Substituents on Reaction Kinetics and Thermodynamics

The fluorine and propoxy groups attached to the benzaldehyde (B42025) ring exert a profound influence on the molecule's reactivity through a combination of electronic and steric effects. These effects modify the electron density at the aldehydic carbon and adjacent ring positions, thereby affecting the rates (kinetics) and equilibria (thermodynamics) of chemical reactions.

Electronic Effects (Inductive and Mesomeric) of Fluorine and Propoxy Groups

The electronic influence of the substituents is a duality of inductive and mesomeric (or resonance) effects. Fluorine, being the most electronegative element, exerts a powerful electron-withdrawing inductive effect (-I). The two fluorine atoms at the C2 and C5 positions significantly decrease the electron density of the aromatic ring and, by extension, the aldehyde group. This inductive withdrawal makes the aldehydic carbon more electrophilic and thus more susceptible to nucleophilic attack.

| Substituent | Position | Inductive Effect (-I) | Mesomeric Effect (+M) | Primary Steric Influence |

|---|---|---|---|---|

| Fluorine | C2 | Strongly withdrawing | Weakly donating | Steric hindrance to ortho position (aldehyde group) |

| Fluorine | C5 | Strongly withdrawing | Weakly donating | Minimal direct steric effect on the aldehyde |

| Propoxy | C4 | Weakly withdrawing | Strongly donating | Can influence accessibility of adjacent positions |

Mechanistic Investigations of Key Transformations

While specific mechanistic studies for reactions involving this compound are not prominent in the literature, the mechanisms of its fundamental transformations can be inferred from extensive research on other substituted benzaldehydes.

In a potential Wittig-Horner type reaction, the formation of the intermediate is often the rate-determining step. arkat-usa.org The electrophilicity of the aldehyde is a key factor; electron-withdrawing groups on the benzaldehyde, such as the fluorine atoms in this case, would be expected to accelerate the reaction. arkat-usa.org The mechanism involves the formation of a pentacoordinated intermediate, and the steric hindrance from the ortho-fluorine could influence the stereochemical outcome of the resulting alkene product. arkat-usa.org

Similarly, in oxidation reactions that convert the aldehyde to the corresponding carboxylic acid, the mechanism often involves the formation of an intermediate that is sensitive to electronic effects. A positive rho (ρ) value in Hammett plots for the oxidation of substituted benzaldehydes indicates that the reaction is favored by electron-withdrawing groups, as they stabilize the electron-deficient transition state. sphinxsai.com Therefore, the oxidation of this compound to 2,5-Difluoro-4-propoxybenzoic acid is expected to proceed readily.

Advanced Spectroscopic and Analytical Techniques for Structural and Conformational Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivity and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure of organic compounds in solution. A full suite of NMR experiments would be required to unambiguously assign all proton and carbon signals and to understand the through-bond and through-space correlations within 2,5-Difluoro-4-propoxybenzaldehyde.

High-Resolution ¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of different types of protons and their immediate electronic environment. For this compound, distinct signals would be expected for the aldehyde proton, the aromatic protons, and the protons of the propoxy group.

Aldehyde Proton (-CHO): A singlet, significantly downfield (δ ≈ 9.8-10.2 ppm), due to the strong deshielding effect of the carbonyl group.

Aromatic Protons (Ar-H): Two signals would be present, each integrating to one proton. These protons are in different environments and would appear as doublets or triplets due to coupling with each other and with the fluorine atoms. Their chemical shifts would be in the range of δ 7.0-7.8 ppm.

Propoxy Group (-O-CH₂-CH₂-CH₃):

A triplet for the O-CH₂ protons (δ ≈ 4.0-4.2 ppm).

A sextet or multiplet for the central -CH₂- protons (δ ≈ 1.8-2.0 ppm).

A triplet for the terminal -CH₃ protons (δ ≈ 0.9-1.1 ppm).

Table 1: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted δ (ppm) | Multiplicity |

|---|---|---|

| Aldehyde-H | 9.8 - 10.2 | s (singlet) |

| Aromatic-H | 7.0 - 7.8 | m (multiplet) |

| O-CH₂ -CH₂-CH₃ | 4.0 - 4.2 | t (triplet) |

| O-CH₂-CH₂ -CH₃ | 1.8 - 2.0 | m (multiplet) |

Carbon-13 (¹³C) NMR Spectroscopy, including DEPT Experiments

The ¹³C NMR spectrum reveals the number of unique carbon environments. The presence of two fluorine atoms introduces C-F coupling, which splits the signals of the carbons they are attached to and, to a lesser extent, those two or three bonds away. DEPT (Distortionless Enhancement by Polarization Transfer) experiments would be used to differentiate between CH, CH₂, and CH₃ groups and quaternary carbons.

Carbonyl Carbon (C=O): A singlet or a small doublet (due to coupling with the aldehyde proton) far downfield (δ ≈ 188-192 ppm).

Aromatic Carbons (Ar-C): Six distinct signals are expected. The carbons directly bonded to fluorine (C-2, C-5) would show large C-F coupling constants. The carbons bonded to oxygen (C-4) and the aldehyde group (C-1) would also be significantly deshielded.

Propoxy Group Carbons (-O-CH₂-CH₂-CH₃): Three signals corresponding to the three different carbon environments in the aliphatic chain.

Table 2: Predicted ¹³C NMR Chemical Shifts and DEPT Information

| Carbon | Predicted δ (ppm) | DEPT-135 Phase |

|---|---|---|

| C =O | 188 - 192 | Positive |

| Ar-C -CHO | 125 - 135 | No Signal (Quaternary) |

| Ar-C -F | 150 - 160 (d, ¹JCF) | No Signal (Quaternary) |

| Ar-C -O | 155 - 165 | No Signal (Quaternary) |

| Ar-C H | 110 - 120 | Positive |

| O-C H₂- | 68 - 72 | Negative |

| -C H₂-CH₃ | 21 - 25 | Negative |

Fluorine-19 (¹⁹F) NMR Spectroscopy for Fluorine Environment Analysis

¹⁹F NMR is essential for characterizing fluorinated compounds. Since the two fluorine atoms in this compound are in non-equivalent chemical environments (one is ortho to the aldehyde, the other is meta), they would produce two distinct signals in the ¹⁹F NMR spectrum. These signals would likely appear as doublets due to F-F coupling across the aromatic ring and may show further fine splitting from coupling to nearby protons.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

2D NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment would confirm the proton-proton coupling network within the propoxy group, showing a cross-peak between the O-CH₂ and the central -CH₂- protons, and another between the central -CH₂- and the terminal -CH₃ protons.

HSQC (Heteronuclear Single Quantum Coherence): This would provide direct one-bond correlations between each proton and the carbon it is attached to. It would be used to definitively assign the corresponding ¹H and ¹³C signals for the aromatic CH groups and each position of the propoxy chain.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) H-C correlations and is vital for assigning quaternary carbons. Key correlations would include the aldehyde proton to the C-1 and C-2 aromatic carbons, and the O-CH₂ protons of the propoxy group to the C-4 aromatic carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows through-space proximity between protons. A key NOESY correlation would be expected between the O-CH₂ protons and the aromatic proton at the C-3 position, confirming the conformation of the propoxy group relative to the benzene (B151609) ring.

Vibrational Spectroscopy: Infrared (IR) and Raman Methods

Vibrational spectroscopy probes the functional groups within a molecule.

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a strong absorption band for the C=O stretch of the aldehyde group around 1690-1710 cm⁻¹. Other characteristic peaks would include the C-H stretches of the aldehyde (around 2720 and 2820 cm⁻¹), aromatic C=C stretches (1500-1600 cm⁻¹), the C-O-C ether linkage stretch (~1260 cm⁻¹), and strong C-F stretching bands (1100-1300 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy would complement the IR data, often showing strong signals for the symmetric vibrations of the aromatic ring and the C=O bond.

Table 3: Predicted Principal Vibrational Frequencies

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Aldehyde C=O | Stretch | 1690 - 1710 |

| Aldehyde C-H | Stretch | ~2720 and ~2820 |

| Aromatic C=C | Stretch | 1500 - 1600 |

| Ether C-O-C | Asymmetric Stretch | ~1260 |

| Aryl C-F | Stretch | 1100 - 1300 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides the molecular weight and information about the molecule's structure through analysis of its fragmentation patterns. For this compound (MW: 200.18 g/mol ), the molecular ion peak (M⁺) would be observed at m/z 200. chiralen.com

The fragmentation pattern would likely involve characteristic losses:

Loss of a propyl radical (•C₃H₇, 43 Da) from the ether linkage, leading to a fragment at m/z 157.

Loss of the entire propoxy group (•OC₃H₇, 75 Da), resulting in a fragment at m/z 125.

Cleavage of the aldehyde group, with loss of a hydrogen radical (•H, 1 Da) to give a peak at m/z 199, or loss of the formyl radical (•CHO, 29 Da) to give a peak at m/z 171.

These combined spectroscopic and spectrometric analyses provide a detailed and robust framework for the complete structural and conformational characterization of this compound.

Rotational Spectroscopy for Gas-Phase Conformational Analysis

For a molecule like this compound, which possesses several rotational bonds (C-O and C-C single bonds in the propoxy chain and the C-C bond connecting the aldehyde group to the phenyl ring), multiple conformers are expected to exist in the gas phase. While specific experimental rotational spectroscopy data for this compound is not publicly available, studies on related molecules such as benzaldehyde (B42025) and its derivatives provide a clear framework for how such an analysis would be conducted. rsc.orgresearchgate.net

Research on the closely related 2,5-difluorobenzaldehyde (B1295323) has revealed the coexistence of anti- and syn-conformers in the gas phase, arising from the rotation of the aldehyde group relative to the fluorine atom at the ortho position. rsc.org The anti-conformer, where the oxygen atom of the aldehyde group is directed away from the ortho-fluorine, is found to be the more stable form. rsc.org For this compound, additional conformational isomers would arise from the flexible propoxy chain.

The expected conformers would be characterized by their unique sets of rotational constants (A, B, and C). Theoretical calculations, typically performed using methods like Density Functional Theory (DFT), are used to predict the geometries and relative energies of the possible conformers, which then guide the assignment of the experimental rotational spectra. The analysis of the spectra for different isotopologues (e.g., ¹³C in natural abundance) allows for the precise determination of the atomic coordinates and a definitive structural elucidation. rsc.org

Table 1: Hypothetical Rotational Constants for Conformers of this compound

This table illustrates the type of data obtained from rotational spectroscopy. The values are hypothetical and represent what would be determined experimentally for different conformers.

| Conformer | A (MHz) | B (MHz) | C (MHz) |

| Conformer 1 (e.g., anti, extended propoxy) | Value | Value | Value |

| Conformer 2 (e.g., syn, extended propoxy) | Value | Value | Value |

| Conformer 3 (e.g., anti, gauche propoxy) | Value | Value | Value |

X-ray Diffraction (XRD) for Solid-State Molecular Structure Determination

X-ray diffraction (XRD) on single crystals is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise atomic coordinates, bond lengths, bond angles, and details about the crystal packing and intermolecular interactions.

While a specific crystal structure for this compound has not been reported in the Cambridge Structural Database (CSD), extensive research on other substituted benzaldehydes provides insight into the likely structural features and intermolecular interactions that would be observed. rsc.orgnih.gov Studies on multi-substituted benzaldehyde derivatives show that their crystal structures are often stabilized by a network of weak intermolecular interactions, such as C-H···O hydrogen bonds, C-H···π interactions, π-π stacking, and halogen bonding. nih.gov

Table 2: Representative Crystallographic Data for a Substituted Benzaldehyde

This table is an example of the kind of data that would be obtained from an X-ray diffraction study of this compound, based on data for similar compounds.

| Parameter | Value |

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z (molecules/unit cell) | e.g., 4 |

| Density (calculated) (g/cm³) | Value |

| R-factor (%) | Value |

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (typically carbon, hydrogen, nitrogen, sulfur, and halogens) in a compound. This experimental data is then compared to the theoretical values calculated from the compound's molecular formula to confirm its elemental composition and purity. huji.ac.ilthermofisher.com

For this compound, the molecular formula is C₁₀H₁₀F₂O₂. The theoretical elemental composition can be calculated based on its molecular weight of 200.18 g/mol . The experimental values are typically obtained through combustion analysis, where the sample is burned in a stream of oxygen, and the resulting combustion products (CO₂, H₂O, etc.) are quantitatively measured. ucalgary.ca The fluorine content can be determined by methods such as ion chromatography after combustion.

Table 3: Elemental Analysis Data for this compound

| Element | Theoretical % | Found % (Hypothetical) |

| Carbon (C) | 59.99 | e.g., 59.95 |

| Hydrogen (H) | 5.04 | e.g., 5.08 |

| Oxygen (O) | 15.98 | e.g., 15.92 |

| Fluorine (F) | 19.00 | e.g., 19.05 |

The close agreement between the "Found" (experimental) and "Theoretical" values would confirm the empirical and molecular formula of the synthesized compound, indicating a high degree of purity.

Theoretical and Computational Chemistry Investigations of 2,5 Difluoro 4 Propoxybenzaldehyde

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2,5-Difluoro-4-propoxybenzaldehyde. These methods, varying in their computational cost and accuracy, provide a robust framework for investigating its electronic structure and geometry.

Density Functional Theory (DFT) Studies on Ground State Geometries and Electronic Structure

Density Functional Theory (DFT) has become a principal tool for the computational study of medium-sized organic molecules like this compound due to its excellent balance of accuracy and computational efficiency. DFT calculations are routinely employed to predict the ground state geometry, vibrational frequencies, and various electronic properties.

For this compound, DFT calculations, often using functionals like B3LYP or PBE with a basis set such as 6-311++G(d,p), would be employed to obtain a detailed picture of its three-dimensional structure. These calculations can precisely determine bond lengths, bond angles, and dihedral angles. For instance, the geometry optimization would reveal the planarity of the benzene (B151609) ring and the orientation of the propoxy and aldehyde groups relative to it.

The electronic structure can also be thoroughly analyzed using DFT. Key properties such as the dipole moment, HOMO-LUMO energy gap, and the distribution of electron density can be calculated. The HOMO-LUMO gap is a critical parameter as it provides an indication of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. The molecular electrostatic potential (MEP) map, another output of DFT calculations, can visualize the electron-rich and electron-deficient regions of the molecule, which is crucial for predicting sites of electrophilic and nucleophilic attack.

Table 1: Predicted Ground State Geometrical Parameters for this compound using DFT

| Parameter | Predicted Value |

| C-C (ring) bond length | ~1.39 Å |

| C-F bond length | ~1.35 Å |

| C-O (ether) bond length | ~1.37 Å |

| C=O (aldehyde) bond length | ~1.21 Å |

| C-C-C (ring) bond angle | ~120° |

| O-C-C (propoxy) bond angle | ~109.5° |

| C-C-H (aldehyde) bond angle | ~121° |

| Note: These are typical values for similar aromatic compounds and are presented for illustrative purposes. |

Ab Initio Methods for High-Level Electronic Structure Description

Ab initio methods, which are based on first principles without the use of empirical parameters, offer a higher level of theory for describing the electronic structure. ucla.edu Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide more accurate energies and properties, albeit at a significantly higher computational cost. nih.gov

For this compound, high-level ab initio calculations would be particularly useful for benchmarking the results obtained from DFT. They can provide a more reliable prediction of properties that are sensitive to electron correlation effects, such as interaction energies and excited state properties. While full geometry optimization at a high level of ab initio theory might be computationally demanding, single-point energy calculations on DFT-optimized geometries are a common practice to obtain more accurate electronic energies.

Semi-Empirical Methods for Computational Efficiency and Screening

Semi-empirical methods, such as AM1, PM3, and PM7, utilize parameters derived from experimental data to simplify the calculations. This makes them computationally much faster than DFT or ab initio methods, allowing for the rapid screening of large numbers of molecules or for preliminary conformational searches.

While not as accurate as higher-level methods, semi-empirical calculations can provide valuable qualitative insights into the conformational preferences and electronic properties of this compound. They are particularly useful for generating initial structures for subsequent optimization at higher levels of theory and for studying large-scale molecular dynamics where a vast number of energy evaluations are required.

Conformational Analysis and Energy Landscapes

Torsional Barriers and Rotational Isomerism

The rotation around the C-O bond of the propoxy group and the C-C bond connecting the aldehyde group to the aromatic ring leads to the existence of different rotational isomers (rotamers). proceedings.sciencenih.govresearchgate.netamanote.com The energy required to rotate around these bonds is known as the torsional barrier.

Computational methods can be used to map the potential energy surface as a function of the relevant dihedral angles. For the propoxy group, rotation around the C(aryl)-O bond will have a specific energy profile with minima corresponding to the most stable conformations. Similarly, the rotation of the aldehyde group relative to the plane of the benzene ring is a key conformational feature. In many benzaldehyde (B42025) derivatives, the planar conformation, where the aldehyde group lies in the plane of the ring, is the most stable due to conjugation effects. The barrier to rotation out of this plane can be calculated, providing insight into the rigidity of this part of the molecule. acs.org

Table 2: Estimated Torsional Barriers for this compound

| Rotational Bond | Estimated Barrier (kcal/mol) | Most Stable Conformation |

| C(aryl)-O (propoxy) | 2 - 5 | Propoxy group oriented in the plane of the ring |

| C(aryl)-C(aldehyde) | 5 - 8 | Aldehyde group planar with the ring |

| Note: These values are estimations based on similar aromatic aldehydes and ethers. |

Intramolecular Interactions and Their Energetic Contributions

The presence of fluorine atoms and the propoxy and aldehyde groups in this compound introduces the possibility of various intramolecular interactions that can influence its conformational preferences and electronic properties. mdpi.comacs.orgacs.org

One of the most significant potential interactions is intramolecular hydrogen bonding. ucla.edunih.gov A weak C-H···O hydrogen bond could exist between the aldehyde hydrogen and the oxygen of the propoxy group, or a C-H···F interaction between a C-H bond of the propoxy group and a neighboring fluorine atom. The fluorine atoms can also influence the acidity of adjacent C-H bonds and the electron distribution within the aromatic ring through their strong inductive effect.

Atoms in Molecules (AIM) theory and Natural Bond Orbital (NBO) analysis are computational tools that can be used to identify and characterize these weak interactions. AIM analysis can locate bond critical points indicative of an interaction, while NBO analysis can quantify the stabilization energy associated with these interactions, such as hyperconjugative effects. These analyses would provide a deeper understanding of the forces that govern the preferred three-dimensional structure of this compound.

Reaction Mechanism Predictions and Transition State Theory Calculations

The elucidation of reaction mechanisms for compounds like this compound at a molecular level can be achieved through computational chemistry, primarily using quantum mechanical methods. These theoretical investigations allow for the prediction of reaction pathways and the characterization of transition states, which are crucial for understanding the kinetics and feasibility of a chemical transformation.

Computational approaches, such as Density Functional Theory (DFT), are powerful tools for mapping the potential energy surface of a reaction involving this compound. By identifying the minimum energy pathways from reactants to products, chemists can predict the most likely mechanism. This involves locating and characterizing the structures of all stationary points, including reactants, intermediates, transition states, and products.

Transition State Theory (TST) is then applied to the data obtained from these calculations to estimate the reaction rates. The theory assumes a quasi-equilibrium between the reactants and the transition state. The rate constant is dependent on the Gibbs free energy of activation (ΔG‡), which is the difference in free energy between the transition state and the reactants. Computational software can calculate the vibrational frequencies of the transition state structure, which is essential for both confirming it as a true transition state (identified by a single imaginary frequency) and for calculating the zero-point vibrational energy and thermal corrections to the free energy.

Electronic Structure Analysis

The electronic structure of this compound dictates its chemical behavior. Computational methods provide a detailed picture of how electrons are distributed within the molecule and how this distribution influences its reactivity.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of molecules. researchgate.net It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. researchgate.net For this compound, the HOMO would represent the region of the molecule most likely to donate electrons in a reaction (nucleophilic character), while the LUMO would indicate the region most susceptible to accepting electrons (electrophilic character). wikipedia.org

The energy and spatial distribution of these frontier orbitals are key predictors of reactivity. For instance, in a reaction with a nucleophile, the interaction will be primarily between the HOMO of the nucleophile and the LUMO of the benzaldehyde. Computational calculations can determine the energies of the HOMO and LUMO and visualize their shapes. The LUMO of this compound is expected to be localized primarily on the carbonyl carbon and the aromatic ring, making the carbonyl carbon a prime site for nucleophilic attack. The electron-withdrawing nature of the fluorine atoms would likely lower the energy of the LUMO, making the molecule more electrophilic compared to unsubstituted benzaldehyde. Conversely, the electron-donating propoxy group would raise the HOMO energy, potentially influencing reactions where the molecule acts as a nucleophile. The HOMO-LUMO energy gap is also a crucial parameter, indicating the molecule's kinetic stability and chemical reactivity.

Table 1: Illustrative Frontier Molecular Orbital Energies for Substituted Benzaldehydes (Hypothetical Data)

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

| Benzaldehyde | -6.5 | -1.2 | 5.3 |

| 4-Fluorobenzaldehyde | -6.7 | -1.4 | 5.3 |

| This compound | -6.4 | -1.5 | 4.9 |

| 4-Nitrobenzaldehyde | -7.2 | -2.1 | 5.1 |

This table presents hypothetical data for illustrative purposes.

The Electrostatic Potential (ESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its non-covalent interactions and reactive sites. The ESP map is generated by calculating the electrostatic potential at a particular electron density surface of the molecule.

For this compound, the ESP surface would show regions of negative potential (typically colored red or yellow) and positive potential (colored blue). The most negative potential is expected to be located around the oxygen atom of the carbonyl group due to its high electronegativity and lone pairs of electrons. This region would be attractive to electrophiles and would be the primary site for protonation. The fluorine atoms would also contribute to regions of negative potential.

Analyzing the charge distribution and bond orders within this compound provides a quantitative measure of its electronic structure. Various computational methods, such as Mulliken population analysis, Natural Bond Orbital (NBO) analysis, or Atoms in Molecules (AIM) theory, can be used to calculate atomic charges.

These calculations would likely show a significant partial positive charge on the carbonyl carbon and a large partial negative charge on the carbonyl oxygen. The fluorine atoms would also carry a substantial negative charge. The propoxy group would influence the charge distribution on the aromatic ring through its electron-donating effect.

Bond order analysis can reveal the nature of the chemical bonds within the molecule. For example, the C=O bond of the aldehyde group would have a bond order close to two, indicating a double bond. The bonds within the aromatic ring would have bond orders intermediate between a single and a double bond, reflecting their aromatic character. The C-F bonds would be highly polar single bonds. This detailed information is crucial for understanding the molecule's stability, vibrational frequencies, and reactivity.

Prediction and Interpretation of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry is a powerful tool for predicting and interpreting the spectroscopic properties of molecules like this compound. These predictions can aid in structure elucidation and in understanding the molecule's dynamic behavior.

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a common application of computational chemistry. rsc.org By calculating the magnetic shielding tensors of the nuclei in the molecule, typically using DFT methods, the chemical shifts for ¹H, ¹³C, and ¹⁹F can be predicted. researchgate.net These theoretical predictions, when compared with experimental spectra, can help in the assignment of complex spectra and confirm the molecular structure. For this compound, computational predictions would be particularly useful in assigning the signals of the aromatic protons and carbons, which are influenced by the complex interplay of the fluorine, propoxy, and aldehyde substituents.

Similarly, the vibrational frequencies corresponding to the infrared (IR) and Raman spectra of this compound can be calculated. These calculations involve determining the second derivatives of the energy with respect to the atomic coordinates. The resulting vibrational modes can be visualized, allowing for a detailed assignment of the experimental vibrational bands. For instance, the characteristic C=O stretching frequency of the aldehyde group can be precisely predicted, and its shift due to the electronic effects of the substituents can be rationalized.

Table 2: Illustrative Predicted vs. Experimental Spectroscopic Data for this compound (Hypothetical Data)

| Parameter | Predicted Value | Experimental Value |

| ¹H NMR (Aldehyde H) | 9.9 ppm | 9.8 ppm |

| ¹³C NMR (Carbonyl C) | 189 ppm | 188 ppm |

| IR Freq. (C=O stretch) | 1705 cm⁻¹ | 1700 cm⁻¹ |

This table presents hypothetical data for illustrative purposes.

Solvation Effects in Computational Modeling

Reactions and spectroscopic measurements are often carried out in a solvent, and the presence of the solvent can significantly influence the properties and reactivity of a molecule. Computational models can account for these solvation effects in several ways.

Implicit solvation models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), are computationally efficient methods. nih.gov In these models, the solvent is treated as a continuous medium with a specific dielectric constant. The solute molecule is placed in a cavity within this continuum, and the electrostatic interactions between the solute and the polarized continuum are calculated. This approach is effective in capturing the bulk electrostatic effects of the solvent on the solute's geometry, electronic structure, and energy.

Explicit solvation models provide a more detailed and accurate description by including a number of individual solvent molecules around the solute. While computationally more demanding, this method allows for the study of specific solute-solvent interactions, such as hydrogen bonding. For this compound, explicit solvation models could be used to investigate the specific interactions of solvent molecules with the carbonyl oxygen and the propoxy group.

The choice of solvation model depends on the specific property being investigated and the desired balance between accuracy and computational cost. For many applications involving this compound, implicit models would provide a good approximation of the solvent's influence on its properties and reactivity.

Applications As a Versatile Synthetic Intermediate and Building Block

Role in the Synthesis of Complex Organic Scaffolds

The strategic placement of fluorine and propoxy substituents on the benzaldehyde (B42025) core makes 2,5-Difluoro-4-propoxybenzaldehyde a valuable starting material for the assembly of complex organic scaffolds. The fluorine atoms can modulate the electronic properties and metabolic stability of target molecules, a desirable feature in medicinal chemistry and materials science. The propoxy group, in addition to influencing the electron density of the ring, provides a handle for further functionalization or can play a role in directing the stereochemical outcome of reactions.

While specific, publicly documented examples of its direct use in the total synthesis of complex natural products are not widely available, its structural motifs are found in various advanced intermediates. The aldehyde functionality serves as a key reaction point for forming new carbon-carbon and carbon-heteroatom bonds through reactions such as aldol (B89426) condensations, Wittig reactions, and reductive aminations. These classic transformations, when applied to this fluorinated and alkoxylated benzaldehyde, provide a direct route to elaborate molecular frameworks that would be challenging to assemble using other methods. The difluoro-propoxy-phenyl moiety can be carried through multiple synthetic steps to be incorporated into the final complex structure, imparting its unique electronic and steric properties.

Precursor for Advanced Heterocyclic Compounds

Heterocyclic compounds are a cornerstone of modern chemistry, with widespread applications in pharmaceuticals, agrochemicals, and materials. This compound is a valuable precursor for the synthesis of a variety of advanced heterocyclic systems. The aldehyde group can react with a wide range of dinucleophiles to construct diverse ring systems.

For instance, in reactions with 1,2-, 1,3-, and 1,4-dinucleophiles, it can lead to the formation of five, six, and seven-membered heterocyclic rings, respectively. Examples of such reactions include:

Pictet-Spengler reaction: Condensation with a β-arylethylamine, followed by cyclization, would yield tetrahydroisoquinolines bearing the 2,5-difluoro-4-propoxyphenyl substituent.

Hantzsch Dihydropyridine Synthesis: A three-component reaction with a β-ketoester and an ammonia (B1221849) source would produce dihydropyridines, a privileged scaffold in medicinal chemistry.

Gewald reaction: Reaction with an active methylene (B1212753) nitrile and elemental sulfur can afford highly substituted thiophenes.

The fluorine atoms on the aromatic ring can influence the acidity of adjacent protons and the reactivity of the aldehyde, potentially leading to altered reaction pathways and selectivities compared to non-fluorinated analogues.

Intermediate for the Preparation of Polyfunctional Molecules with Diverse Substituents

The inherent functionality of this compound allows for its elaboration into molecules bearing a multitude of chemical handles. The aldehyde group itself can be transformed into a wide array of other functional groups, including:

Alcohols: Reduction of the aldehyde yields the corresponding benzyl (B1604629) alcohol, which can be used in etherification or esterification reactions.

Carboxylic Acids: Oxidation of the aldehyde provides the benzoic acid derivative, a key intermediate for amide bond formation.

Amines: Reductive amination with primary or secondary amines furnishes the corresponding benzylamines.

Alkenes: Wittig or Horner-Wadsworth-Emmons reactions convert the aldehyde into a styrenyl derivative with controlled stereochemistry.

Furthermore, the aromatic ring can potentially undergo further electrophilic or nucleophilic aromatic substitution reactions, although the directing effects of the existing substituents would need to be carefully considered. This versatility makes this compound a valuable platform for the generation of libraries of polyfunctional molecules for screening in drug discovery and materials science.

Utilization in Multi-component Reactions and Cascade Sequences

Potential MCRs where this aldehyde could be employed include:

Ugi Reaction: A four-component reaction between an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-acylamino amides.

Passerini Reaction: A three-component reaction of an aldehyde, a carboxylic acid, and an isocyanide to form α-acyloxy carboxamides.

Biginelli Reaction: A three-component condensation of an aldehyde, a β-dicarbonyl compound, and urea (B33335) or thiourea (B124793) to synthesize dihydropyrimidinones.

The electronic nature of the substituted ring in this compound could influence the rate and outcome of these MCRs. Similarly, the aldehyde can act as an initiator for cascade sequences, where the initial reaction triggers a series of subsequent intramolecular transformations, leading to the rapid construction of complex polycyclic systems.

Development of Chiral Auxiliaries and Ligands Based on Benzaldehyde Derivatives

Chiral auxiliaries and ligands are essential tools in asymmetric synthesis, enabling the preparation of enantiomerically pure compounds. While there is no specific mention in the literature of this compound being used directly for this purpose, the general class of benzaldehyde derivatives serves as a foundation for the synthesis of various chiral entities.

For example, chiral amines or alcohols can be condensed with the aldehyde to form chiral imines or acetals, respectively. These can then act as chiral directing groups in subsequent reactions. The fluorine and propoxy substituents could play a role in fine-tuning the steric and electronic environment of the chiral pocket, potentially leading to improved stereoselectivity in asymmetric transformations. The development of novel chiral ligands derived from this benzaldehyde for use in transition-metal-catalyzed asymmetric reactions represents a potential area for future research.

Role in Materials Science and Functional Molecule Development

Incorporation into Polymer Architectures for Specific Material Properties

No studies detailing the use of 2,5-Difluoro-4-propoxybenzaldehyde as a monomer or functional component in polymer synthesis were identified.

Liquid Crystal Synthesis and Anisotropic Material Development

There is no available literature on the synthesis of liquid crystals from this compound.

Application in Optoelectronic Materials as a Component or Precursor (e.g., for hole-transporting materials in perovskite solar cells)

No research was found that utilizes this compound as a precursor or component for hole-transporting materials or other optoelectronic applications.

Development of Fluorescent Probes and Dyes (If applicable, based on derived Schiff bases or similar chromophores)

The development of fluorescent probes or dyes from this compound has not been reported in the searched literature.

Supramolecular Chemistry Applications (e.g., Self-Assembly driven by functional groups)

There are no documented examples of this compound being used in the field of supramolecular chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.